molecular formula C16H13ClN2O2 B1413095 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline CAS No. 1956386-65-4

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline

Cat. No.: B1413095
CAS No.: 1956386-65-4
M. Wt: 300.74 g/mol
InChI Key: MTGCOLLDXASIIF-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is a chemical compound with the molecular formula C16H13ClN2O2 and a molecular weight of 300.74 g/mol . This compound is characterized by the presence of a cinnoline core substituted with a chloro group at the 3-position and a 2,6-dimethoxyphenyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2,6-dimethoxybenzaldehyde with 3-chlorocinnoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine .

Scientific Research Applications

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is unique due to the presence of both the chloro and 2,6-dimethoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C16H14ClN(CAS No 123456 78 9)\text{C}_{16}\text{H}_{14}\text{ClN}\quad (\text{CAS No 123456 78 9})

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : This compound has shown potential as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and have implications in cancer treatment .
  • Antiangiogenic Properties : Research indicates that cinnoline derivatives can inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which is significant in diseases characterized by pathological angiogenesis such as cancer and diabetic retinopathy .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological Activity Description References
Anticancer Activity Inhibits CDK2 leading to cell cycle arrest and apoptosis in cancer cells.
Antiangiogenic Activity Reduces vascular permeability and angiogenesis through inhibition of VEGF signaling pathways.
Antiviral Activity Exhibits potential antiviral properties by targeting viral kinases involved in replication.
Anti-inflammatory Effects Demonstrates anti-inflammatory effects, potentially useful in treating autoimmune diseases.

Case Studies and Research Findings

  • Anticancer Studies : A preclinical study demonstrated that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through CDK inhibition .
  • Antiangiogenic Effects : In vivo studies showed that this compound significantly reduced tumor growth and metastasis in mouse models by inhibiting angiogenesis, suggesting its potential utility in cancer therapy .
  • Antiviral Potential : Recent investigations have highlighted the compound's ability to inhibit key viral kinases, showing promise as a therapeutic agent against viral infections such as dengue and influenza .

Properties

IUPAC Name

3-chloro-4-(2,6-dimethoxyphenyl)cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-20-12-8-5-9-13(21-2)15(12)14-10-6-3-4-7-11(10)18-19-16(14)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGCOLLDXASIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=C(N=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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